molecular formula C16H21BrFNO3 B1409291 Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate CAS No. 1704081-73-1

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate

Cat. No.: B1409291
CAS No.: 1704081-73-1
M. Wt: 374.24 g/mol
InChI Key: YLSGDSIDLGHQAX-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate is a synthetic organic compound with the molecular formula C16H21BrFNO3 and a molecular weight of 374.25 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group, a cyclopropyl group, and a 4-bromo-2-fluorophenoxy moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural features.

Preparation Methods

The synthesis of tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild reaction conditions. The specific steps and conditions for the synthesis of this compound may vary depending on the desired yield and purity.

Chemical Reactions Analysis

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Tert-butyl (2-(4-bromo-2-fluorophenoxy)ethyl)(cyclopropyl)carbamate, with the CAS number 1704081-73-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C₁₆H₂₁BrFNO₃, with a molecular weight of 374.25 g/mol. The predicted boiling point is approximately 427.8 °C, and it has a density of 1.38 g/cm³ . The compound features a carbamate functional group, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₁BrFNO₃
Molecular Weight374.25 g/mol
Boiling Point427.8 °C (predicted)
Density1.38 g/cm³ (predicted)
pKa-2.56 (predicted)

The biological activity of this compound can be attributed to its structural components, particularly the presence of the bromo and fluoro substituents on the phenyl ring. These halogen atoms can significantly influence the compound's interaction with biological targets, enhancing its potency and selectivity.

Research indicates that compounds with similar structures have shown activity against various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, studies have demonstrated that fluorinated compounds can enhance binding affinity to serotonin transporters .

Pharmacological Studies

Pharmacological evaluations have revealed that this compound exhibits notable effects in vitro and in vivo:

  • Antidepressant Activity : In animal models, compounds with similar structures have been shown to inhibit serotonin reuptake, suggesting potential antidepressant properties.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

Study 1: Serotonin Transporter Inhibition

A study evaluated the effects of various fluorinated carbamates on serotonin transporter inhibition. The results indicated that the introduction of a trifluoromethyl group at the para position significantly enhanced the inhibitory potency compared to non-fluorinated analogs . While specific data on this compound was not available, it is reasonable to hypothesize similar enhancements due to its structural characteristics.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromo-2-fluorophenoxy)ethyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrFNO3/c1-16(2,3)22-15(20)19(12-5-6-12)8-9-21-14-7-4-11(17)10-13(14)18/h4,7,10,12H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSGDSIDLGHQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC1=C(C=C(C=C1)Br)F)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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